N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a sulfanyl acetamide side chain and a 3-methoxybenzyl substituent. Its core structure includes a bicyclic thienopyrimidine scaffold, which is pharmacologically significant due to its resemblance to purine bases, enabling interactions with enzymes like kinases and phosphodiesterases . The compound’s bioactivity is attributed to its ability to modulate protein-protein interactions or enzymatic activity, as seen in analogs targeting chemokine receptors (e.g., CXCR3 antagonists in ) and epigenetic regulators .
Synthetic routes for analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) involve nucleophilic substitution at the 2-sulfanyl position, as described in , followed by coupling with acetamide derivatives .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-30-19-9-5-8-18(14-19)15-27-23(29)22-20(11-13-31-22)26-24(27)32-16-21(28)25-12-10-17-6-3-2-4-7-17/h5-6,8-9,11,13-14H,2-4,7,10,12,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAXSNBOCWGEPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula
The molecular formula is C_{19}H_{24}N_2O_3S, with a molecular weight of approximately 364.54 g/mol.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells. This effect may be mediated through the downregulation of cyclin-dependent kinases (CDKs) and upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p27 and p16.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses, possibly by inhibiting pro-inflammatory cytokines.
Anticancer Activity
A study explored the anticancer effects of related compounds derived from thieno[3,2-d]pyrimidine derivatives. It was found that these compounds could induce G0/G1 phase arrest in glioblastoma cells, suggesting a similar potential for this compound in targeting aggressive tumors like glioblastoma .
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds with similar structures possess anti-inflammatory properties by modulating pathways involved in inflammation. This suggests that this compound could also exert similar effects .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Glioblastoma Model : In a xenograft model using glioblastoma cells, treatment with related thieno[3,2-d]pyrimidine derivatives resulted in significant tumor size reduction compared to control groups .
- Inflammation Model : In models of acute inflammation, compounds similar to this acetamide demonstrated reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Data Tables
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienopyrimidinone Derivatives
Key Observations :
- Substituent Position : The 3-methoxybenzyl group in the target compound distinguishes it from phenyl or nitrophenyl derivatives (e.g., ), which exhibit stronger electron-withdrawing effects and reduced solubility .
- Scaffold Flexibility: Compared to VUF10474 (pyrido[2,3-d]pyrimidinone), the thieno[3,2-d]pyrimidinone core in the target compound may offer improved metabolic stability due to reduced aromaticity .
Bioactivity Profiling and Target Affinity
Hierarchical clustering of bioactivity profiles () suggests that thienopyrimidinones with sulfanyl acetamide side chains cluster together, indicating shared modes of action. For example:
- The target compound’s sulfanyl group enables disulfide bond formation with cysteine residues in enzymatic binding pockets, a feature also exploited in CXCR3 antagonists () .
- Analogues with 4-nitrophenyl groups () show higher kinase inhibitory activity but lower selectivity due to non-specific hydrophobic interactions .
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound exhibits moderate similarity (~0.65–0.70) to VUF10474 and 2-[(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide, primarily due to shared sulfanyl acetamide and pyrimidinone motifs . However, its cyclohexenyl ethyl group reduces similarity to rigid scaffolds like tetrahydrobenzothieno-triazolo-pyrimidines () .
Table 2: Computational Similarity Metrics (Tanimoto Coefficient)
| Compound Pair | Tanimoto (Morgan Fingerprints) | Dice (MACCS Keys) |
|---|---|---|
| Target Compound vs. VUF10474 | 0.68 | 0.72 |
| Target Compound vs. 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | 0.62 | 0.65 |
Implications: Structural modifications at the 3-position (e.g., 3-methoxybenzyl vs. phenyl) significantly alter bioactivity, as seen in docking studies where even minor changes in substituents impact binding affinity () .
Research Findings and Clinical Potential
- Anti-inflammatory Applications: The 3-methoxybenzyl group may confer anti-inflammatory properties, akin to methoxy-substituted flavonoids in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
